

Spectroscopic Data Analysis of N-Chloroacetylglycine: A Technical Guide

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Compound of Interest

Compound Name: **N-Chloroacetylglycine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **N-Chloroacetylglycine** ($C_4H_6ClNO_3$), a molecule of interest in synthetic chemistry and drug development. The guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections and tables summarize the anticipated quantitative data for **N-Chloroacetylglycine** based on the analysis of its functional groups: a secondary amide, a carboxylic acid, and a chloroalkane. These values are predicted based on established principles of spectroscopy.

1H NMR Spectroscopy Data

The proton NMR spectrum of **N-Chloroacetylglycine** is expected to show three distinct signals in deuterated dimethyl sulfoxide ($DMSO-d_6$), a common solvent for compounds with labile protons like those in carboxylic acids and amides.

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	~12-13	Singlet (broad)	1H
Amide (-NH)	~8.5-9.0	Triplet	1H
Methylene (-CH ₂ -CO)	~4.0-4.2	Doublet	2H
Methylene (-CH ₂ -Cl)	~4.2-4.4	Singlet	2H

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum will provide insight into the carbon framework of the molecule. Four distinct signals are predicted.

Signal Assignment	Predicted Chemical Shift (δ , ppm)
Carboxylic Acid Carbonyl (-COOH)	~170-175
Amide Carbonyl (-CONH-)	~165-170
Methylene Carbon (-CH ₂ -CO)	~40-45
Methylene Carbon (-CH ₂ -Cl)	~40-45

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	3300-2500	Strong, Broad
N-H Stretch (Amide)	3400-3200	Medium
C=O Stretch (Carboxylic Acid)	1730-1700	Strong
C=O Stretch (Amide I Band)	1680-1630	Strong
N-H Bend (Amide II Band)	1570-1515	Medium
C-N Stretch	1400-1200	Medium
C-O Stretch	1320-1210	Strong
C-Cl Stretch	800-600	Strong

Mass Spectrometry Data

Mass spectrometry of **N-Chloroacetylglycine** (Molecular Weight: 151.55 g/mol) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z	Proposed Fragment Identity	Notes
151/153	[M] ⁺ , [M+2] ⁺	Molecular ion peak and its isotope peak due to ³⁷ Cl.
106	[M - COOH] ⁺	Loss of the carboxylic acid group.
77	[CH ₂ ClCO] ⁺	Acylium ion from cleavage of the amide bond.
75	[H ₂ NCH ₂ COOH] ⁺	Glycine fragment.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **N-Chloroacetylglycine**.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra.

Materials:

- **N-Chloroacetylglycine** (5-10 mg)
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tube (5 mm)
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of **N-Chloroacetylglycine** and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Spectrometer Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the probe temperature to a standard value (e.g., 298 K).
- ^1H NMR Acquisition:
 - Use a standard single-pulse sequence.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
 - Set the acquisition time to 2-4 seconds and the relaxation delay to 5 seconds to ensure full relaxation of all protons, including the carboxylic acid proton.

- Acquire a suitable number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).[\[1\]](#)
 - A longer acquisition time and a larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in **N-Chloroacetylglycine**.

Materials:

- **N-Chloroacetylglycine** (1-2 mg)
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle
- Pellet press
- FTIR Spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **N-ChloroacetylGlycine** with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
 - Transfer the powder to the pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Label the significant absorption peaks corresponding to the functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **N-ChloroacetylGlycine**.

Materials:

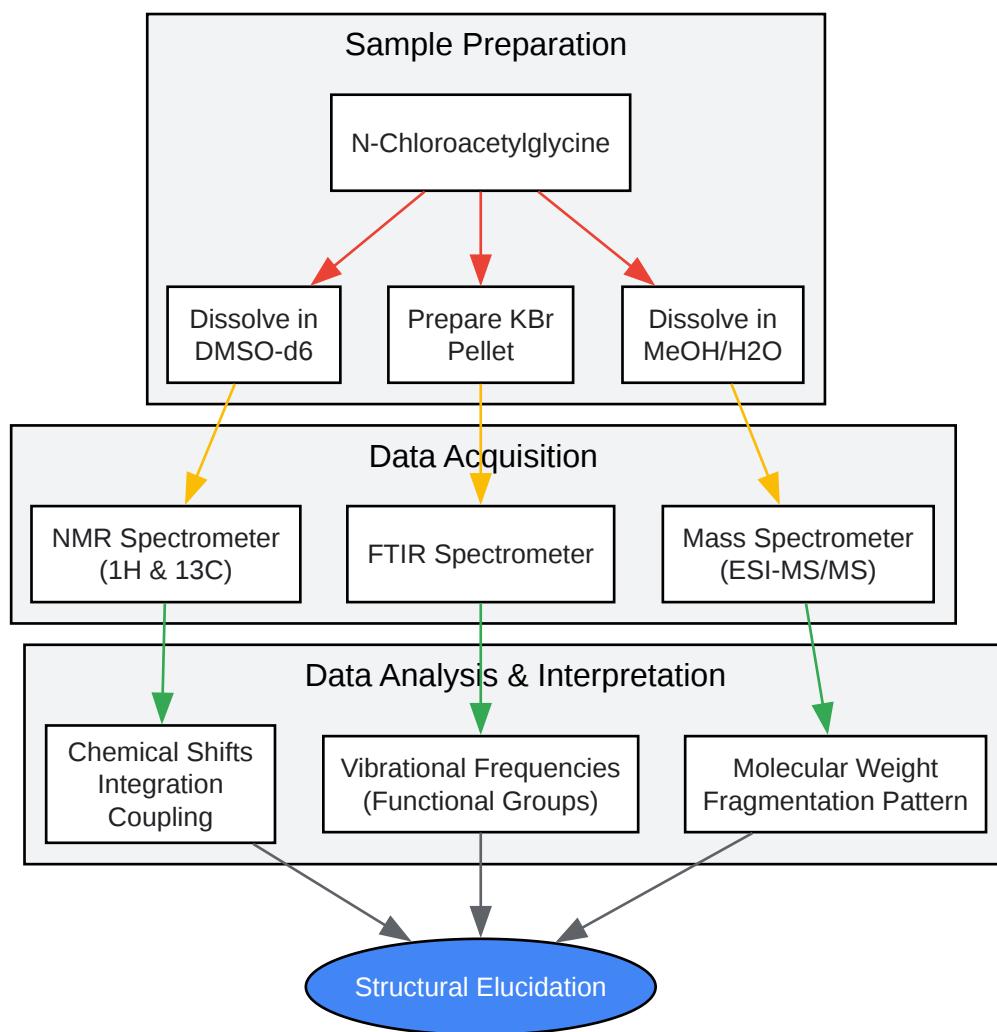
- **N-ChloroacetylGlycine**
- Suitable solvent (e.g., methanol, acetonitrile/water mixture)
- Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **N-Chloroacetylglycine** (e.g., 10-100 $\mu\text{g/mL}$) in a suitable volatile solvent.[\[2\]](#)
 - The solution must be free of non-volatile salts and buffers.[\[2\]](#)
- Data Acquisition:
 - Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
 - Acquire the mass spectrum in positive or negative ion mode. Positive mode is likely to show the protonated molecule $[\text{M}+\text{H}]^+$, while negative mode may show the deprotonated molecule $[\text{M}-\text{H}]^-$.
 - Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-300).
 - For fragmentation analysis (MS/MS), select the molecular ion peak for collision-induced dissociation (CID) and acquire the product ion spectrum.
- Data Analysis:
 - Identify the molecular ion peak and confirm the molecular weight.
 - Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of **N-Chloroacetylglycine**.

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Caption: Workflow for Spectroscopic Analysis.

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References

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